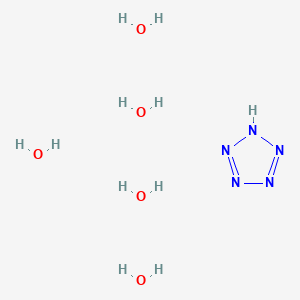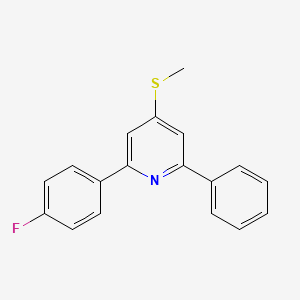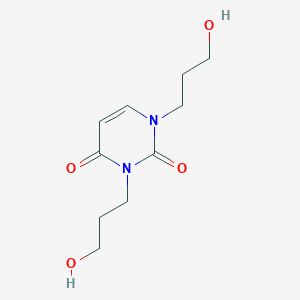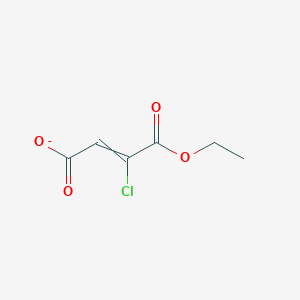
3-Chloro-4-ethoxy-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H6ClO4 It is characterized by the presence of a chloro group, an ethoxy group, and a keto group attached to a butenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-ethoxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of 3-azido-4-ethoxy-4-oxobut-2-enoate or 3-thiocyanato-4-ethoxy-4-oxobut-2-enoate.
Reduction: Formation of 3-chloro-4-ethoxy-4-hydroxybut-2-enoate.
Oxidation: Formation of 3-chloro-4-ethoxy-4-oxobutanoic acid.
Applications De Recherche Scientifique
3-Chloro-4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-ethoxy-4-oxobut-2-enoate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-ethoxy-2-oxobut-3-enoate: Similar structure but lacks the chloro group.
3-Bromo-4-ethoxy-4-oxobut-2-enoate: Similar structure with a bromo group instead of a chloro group.
3-Chloro-4-methoxy-4-oxobut-2-enoate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
3-Chloro-4-ethoxy-4-oxobut-2-enoate is unique due to the presence of both a chloro and an ethoxy group, which allows it to participate in a diverse range of chemical reactions
Propriétés
Numéro CAS |
116106-71-9 |
|---|---|
Formule moléculaire |
C6H6ClO4- |
Poids moléculaire |
177.56 g/mol |
Nom IUPAC |
3-chloro-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7ClO4/c1-2-11-6(10)4(7)3-5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |
Clé InChI |
KAWAKUUNSZSGEW-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(=CC(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


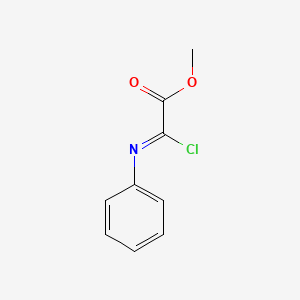
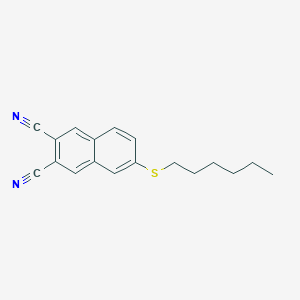

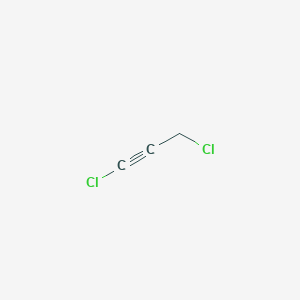
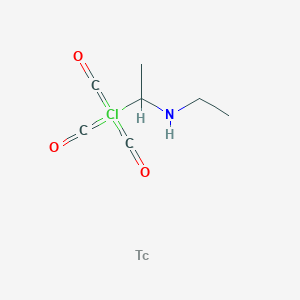
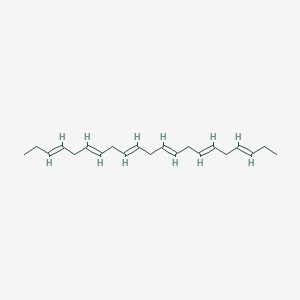
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
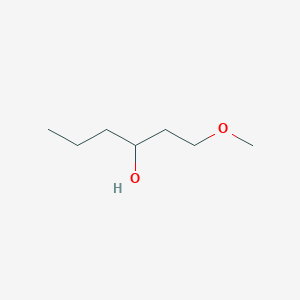
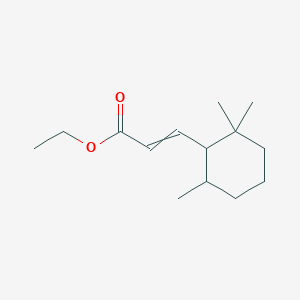
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
